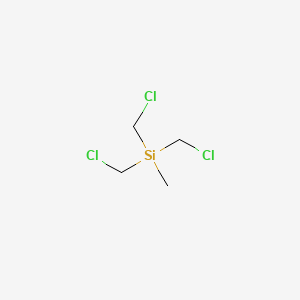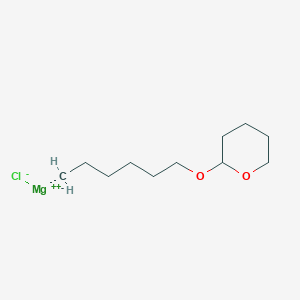![molecular formula C9H15ClN2 B6307392 2-(8-Azabicyclo[3.2.1]octan-3-yl)acetonitrile hydrochloride CAS No. 2097947-51-6](/img/structure/B6307392.png)
2-(8-Azabicyclo[3.2.1]octan-3-yl)acetonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . This compound belongs to the class of organic compounds known as tropane alkaloids .
Synthesis Analysis
The synthesis of this compound has attracted attention from many research groups worldwide. Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Novel 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-ones derived from 5-HT3 receptor antagonists hexahydroazepinylbenzamides were designed and synthesized through isocyanide insertion reaction .Molecular Structure Analysis
The molecular structure of this compound is complex, with a bicyclic scaffold at its core . The 3D structure of similar compounds can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the enantioselective construction of an acyclic starting material and the stereocontrolled formation of the bicyclic scaffold . Other methodologies reported achieve the stereochemical control directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .科学的研究の応用
Synthesis of Tropane Alkaloids
The core structure of this compound is integral to the family of tropane alkaloids , which are known for their wide array of biological activities. Research has been directed towards the stereoselective preparation of this bicyclic scaffold, which is crucial for the synthesis of these alkaloids . The methodologies developed for this process are significant as they allow for the creation of complex molecular architectures found in natural products.
Drug Discovery
Due to its nitrogen-containing heterocyclic structure, this compound serves as a key synthetic intermediate in drug discovery. Its unique structure has been utilized in the total synthesis of several target molecules, particularly in the pharmaceutical industry . The presence of this scaffold in bioactive compounds makes it a valuable asset in the development of new therapeutic agents.
Organic Synthesis
This compound is employed as an important raw material and intermediate in organic synthesis. It finds applications in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs . Its versatility in chemical reactions makes it a valuable building block for a variety of synthetic routes.
Nematicidal Activity
The compound has been studied for its nematicidal activity, particularly in the context of controlling plant-parasitic nematodes . Research has shown that it can inhibit the nematode infection of plant roots, which is a significant concern in agriculture.
Enantioselective Construction
The enantioselective construction of the 8-azabicyclo[3.2.1]octane architecture is a critical aspect of research involving this compound. Achieving stereochemical control in the transformation that generates this scaffold is essential for the synthesis of enantiomerically pure substances .
Valorization of Biomass-Derived Compounds
The compound’s structure is also being explored in the valorization of biomass-derived compounds. This involves photochemical transformations and other advanced synthetic methodologies to convert biomass into high-value chemicals .
作用機序
将来の方向性
Research directed towards the preparation of this basic structure in a stereoselective manner continues to attract attention from many research groups worldwide . The development of novel environmentally friendly, efficient, and less toxic nematicides has become one of the actual research topics in pesticide discovery and has a huge market prospect .
特性
IUPAC Name |
2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c10-4-3-7-5-8-1-2-9(6-7)11-8;/h7-9,11H,1-3,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUYKYQQHGBFHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)CC#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-Azabicyclo[3.2.1]octan-3-YL)acetonitrile hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



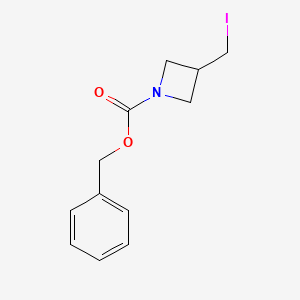
![6-Bromothieno[3,2-b]pyridin-2-amine](/img/structure/B6307337.png)
![7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B6307349.png)
![Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride](/img/structure/B6307363.png)
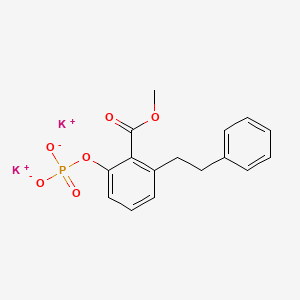
![Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B6307375.png)
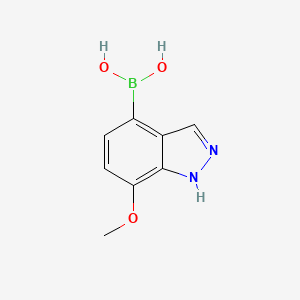
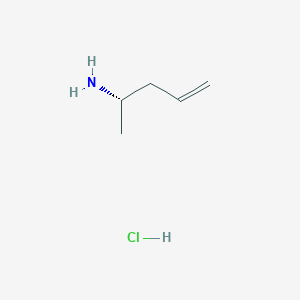
![5-[(Z)-2-Furylmethylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B6307382.png)
